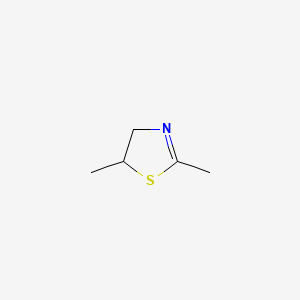

Thiazole, 4,5-dihydro-2,5-dimethyl-

Description

Contextualization within Nitrogen-Sulfur Heterocyclic Chemistry

Nitrogen-sulfur heterocycles are a significant class of organic compounds that have garnered substantial interest from researchers due to their unique structural features and wide-ranging applications. openmedicinalchemistryjournal.comresearchgate.net These compounds are cyclic molecules containing both nitrogen and sulfur atoms within the ring structure. nih.gov The presence of these heteroatoms, with their available lone pairs of electrons and differing electronegativity compared to carbon, imparts distinct physicochemical properties and reactivity to these molecules, setting them apart from their carbocyclic counterparts. openmedicinalchemistryjournal.comnih.gov This class of compounds is vast and includes stable aromatic systems as well as non-aromatic, saturated, and partially saturated rings. nih.govbritannica.com

The applications of nitrogen-sulfur heterocycles are diverse, spanning industries such as pharmaceuticals, agrochemicals, and materials science. openmedicinalchemistryjournal.comnih.gov In the realm of medicinal chemistry, these scaffolds are of particular interest due to their prevalence in biologically active molecules. researchgate.netnih.govnih.gov The thiazole (B1198619) ring, a five-membered heterocycle with one sulfur and one nitrogen atom, is a prominent example and a key structural motif in numerous FDA-approved drugs. nih.govbohrium.com

Significance of Dihydrothiazole Scaffolds in Modern Organic Synthesis and Chemical Research

Within the broader family of thiazoles, the dihydrothiazole (also known as thiazoline) scaffold has emerged as a particularly valuable building block in modern organic synthesis and chemical research. nih.gov Unlike the aromatic thiazole ring, dihydrothiazoles possess a partially saturated ring, which introduces three-dimensional character to the molecular structure. nih.gov These scaffolds are not typically prepared by the reduction of thiazoles but rather through intramolecular cyclization reactions of appropriate thioamides. mdpi.com

The significance of dihydrothiazole scaffolds lies in their versatile reactivity and their presence in a wide array of pharmacologically active compounds. Reduced forms of thiazoles, such as thiazolines, have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, antidiabetic, and anticancer properties. nih.gov The ability to readily functionalize the dihydrothiazole ring makes it an attractive template for the development of new therapeutic agents and functional materials. nih.gov For instance, research has shown that derivatives of 4,5-dihydrothiazole can be synthesized and explored for their potential applications in medicine and agriculture. ontosight.ai The ongoing investigation into the synthesis and characterization of novel dihydrothiazole compounds continues to expand the chemical libraries available for drug discovery and other areas of chemical research. ontosight.ai

Chemical Profile of Thiazole, 4,5-dihydro-2,5-dimethyl-

The compound "Thiazole, 4,5-dihydro-2,5-dimethyl-" is a heterocyclic compound belonging to the dihydrothiazole family. ontosight.ai It features a five-membered ring containing one sulfur and one nitrogen atom, with methyl groups attached at the 2 and 5 positions. ontosight.aiuni.lu

| Identifier | Value |

| IUPAC Name | 2,5-dimethyl-4,5-dihydro-1,3-thiazole uni.lu |

| Chemical Formula | C5H9NS uni.lu |

| Molecular Weight | 115.2 g/mol |

| CAS Number | 5633-49-8 |

| SMILES | CC1CN=C(S1)C uni.lu |

| InChI | InChI=1S/C5H9NS/c1-4-3-6-5(2)7-4/h4H,3H2,1-2H3 uni.lu |

| InChIKey | QURBTAPQPXENJD-UHFFFAOYSA-N uni.lu |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For a related compound, 5-(bromomethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dihydrothiazole, the 1H NMR spectrum shows signals corresponding to the methyl protons and the protons on the dihydrothiazole ring. nih.gov For another similar compound, (S)-2-(3′-Methylphenyl)-4-methoxycarbonyl-4,5-dihydrothiazole, the 1H-NMR spectrum in CDCl3 showed a triplet at 5.29 ppm corresponding to the proton at the 4-position of the dihydrothiazole ring and a multiplet between 3.62 and 3.73 ppm for the protons at the 5-position. mdpi.com The 13C-NMR spectrum for this compound showed signals for the carbons of the dihydrothiazole ring at 78.4 and 35.3 ppm. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments. For 4,5-dihydro-2,5-dimethylthiazole, the predicted monoisotopic mass is 115.04557 Da. uni.lu High-resolution mass spectrometry (HRMS) for a related compound, (S)-2-(3′-Methylphenyl)-4-methoxycarbonyl-4,5-dihydrothiazole, showed a calculated m/z of 236.07 [M+H]+, which was in agreement with the found value of 236.41. mdpi.com

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups within a molecule. For a related benzothiazole (B30560) derivative, 2-(4-methoxyphenyl)benzo[d]thiazole, the FT-IR spectrum has been analyzed in detail. researchgate.net While specific IR data for 4,5-dihydro-2,5-dimethylthiazole is not provided, the IR spectrum would be expected to show characteristic absorption bands for C-H, C-N, and C-S bonds.

Research and Applications

Research on thiazole derivatives, including dihydrothiazoles, is an active area due to their potential applications in various fields.

Synthetic Methodologies

The synthesis of dihydrothiazoles often involves the intramolecular cyclization of N-substituted thioamides. mdpi.com A common method for preparing thiazole derivatives is the Hantzsch synthesis, which involves the reaction of α-haloketones with thioamides. nih.govmdpi.com However, for dihydrothiazoles, direct reduction of thiazoles is not the preferred route. nih.gov Instead, methods such as the reaction of 1,2-dibromo-3-isothiocyanatopropane with pyrazoles have been employed to create bromomethyl-substituted 1,3-thiazolines. nih.gov Another approach involves the reaction of cysteine with substituted benzonitriles to produce 2-aryl-4,5-dihydrothiazoles. mdpi.com

Role in Organic Synthesis

Dihydrothiazole scaffolds serve as versatile intermediates in organic synthesis. They can be used to construct more complex heterocyclic systems. For example, 2,5-Dihydro-2,5-dimethyl-N-(4,5-dimethyl-2-thiazolyl)-4-hydroxy-1,2-thiazino[5,6-b]indole-3-carboxamide-1,1-dioxide has been synthesized from methyl 2,5-Dihydro-2,5-dimethyl-4-hydroxy-1,2-thiazino[5,6-b]indol-3-carboxylate 1,1-dioxide and 2-amino-4,5-dimethyl-thiazole. prepchem.com The reactivity of the dihydrothiazole ring allows for various chemical transformations, making it a valuable tool for synthetic chemists. acs.org

Potential Applications in Chemical Research

The unique structural and electronic properties of dihydrothiazoles make them interesting candidates for materials science applications. For instance, thiazolo[5,4-d]thiazole (B1587360) derivatives have been investigated as active materials for solution-processable organic field-effect transistors (OFETs). conicet.gov.ar The ability to introduce various substituents onto the dihydrothiazole core allows for the fine-tuning of its electronic properties, which is crucial for the development of new organic semiconductors. conicet.gov.ar

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-4,5-dihydro-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c1-4-3-6-5(2)7-4/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURBTAPQPXENJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN=C(S1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4146-19-4 | |

| Record name | Thiazole, 4,5-dihydro-2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC48044 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies for 4,5 Dihydro 2,5 Dimethylthiazole and Its Derivatives

Established Reaction Pathways for Dihydrothiazole Ring Formation

Traditional methods for synthesizing the dihydrothiazole core have been well-documented and provide a foundational understanding for further synthetic development.

Cyclization Reactions from Precursors (e.g., thioureas, thioamides, and carbonyl compounds)

A cornerstone in the synthesis of thiazole (B1198619) and its hydrogenated derivatives is the Hantzsch synthesis, which involves the reaction of α-halocarbonyl compounds with thioureas or thioamides. tandfonline.com This method and its variations are widely employed for the formation of the thiazole ring. The general mechanism involves the initial S-alkylation of the thiourea (B124793) or thioamide by the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the thiazole ring. For the synthesis of 4,5-dihydrothiazoles, the reaction conditions can be controlled to favor the formation of the dihydro- variant.

The reaction of thioamides with aldehydes or ketones can also lead to the formation of 4,5-dihydrothiazoles. ontosight.ai The specific synthesis of 4,5-dihydro-2,5-dimethylthiazole can be conceptualized through the reaction of a suitable thioamide, such as thioacetamide (B46855), with a carbonyl compound possessing a leaving group in the α-position, like 1-chloropropan-2-one.

A series of thiourea derivatives with pendant hydroxyl groups have been synthesized and their cyclization reactions with bromoacyl bromides studied, leading to the formation of isomeric iminothiozolidinones. researchgate.net The reaction's outcome can be influenced by temperature and solvent, demonstrating a level of control over the cyclization process. researchgate.net Furthermore, domino alkylation-cyclization reactions of propargyl bromides with thioureas under microwave irradiation offer a rapid and efficient route to 2-aminothiazoles, which are structurally related to dihydrothiazoles. organic-chemistry.org

Intramolecular Heterocyclization Approaches (e.g., from isothiocyanate reagents)

Isothiocyanates are versatile reagents for the synthesis of various sulfur- and nitrogen-containing heterocycles, including dihydrothiazoles. nih.govrsc.org The general strategy involves the reaction of an isothiocyanate with a molecule containing a nucleophilic group, which subsequently participates in an intramolecular cyclization to form the dihydrothiazole ring.

For instance, the reaction of allylisothiocyanate with 4-bromo-3,5-dimethylpyrazole leads to the formation of N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide. nih.gov This intermediate can then undergo cyclization to form a thiazoline (B8809763) derivative. nih.gov The cyclization of arylalkyl isothiocyanates, such as 3-phenylpropyl isothiocyanate, can be induced by reagents like polyphosphoric acid or aluminum chloride to yield thione derivatives, which are precursors to substituted dihydrothiazoles. rsc.org

One-Pot Multicomponent Condensation Reactions

One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach to synthesizing complex molecules like dihydrothiazoles from simple starting materials in a single synthetic operation. acgpubs.orgnih.gov These reactions are highly valued in medicinal and combinatorial chemistry for their ability to generate diverse molecular libraries.

A notable example is the one-pot synthesis of functionalized 2,3-dihydrothiazoles from the reaction of primary alkylamines, isothiocyanates, and α-chlorocarbonyl compounds. tandfonline.com This reaction proceeds smoothly at room temperature and offers a straightforward work-up procedure. tandfonline.com The proposed mechanism involves the initial formation of an unsymmetrical thiourea, followed by nucleophilic alkylation with the α-chloroketone and subsequent intramolecular cyclization. tandfonline.com Other MCRs for thiazole synthesis have been developed, some of which are chemoenzymatic, utilizing enzymes like trypsin to catalyze the reaction under mild conditions. mdpi.com

Modern and Sustainable Synthetic Strategies

In recent years, the principles of green chemistry have significantly influenced the development of new synthetic methodologies for dihydrothiazoles, aiming to reduce waste, energy consumption, and the use of hazardous substances. bepls.com

Green Chemistry Principles in Dihydrothiazole Synthesis

The application of green chemistry principles to dihydrothiazole synthesis has led to the development of cleaner and more efficient protocols. These include the use of alternative energy sources like microwave irradiation and ultrasound, as well as the implementation of solvent-free reaction conditions and the use of recyclable catalysts. bepls.com

Performing reactions in the absence of a solvent offers numerous advantages, including reduced environmental impact, simplified work-up procedures, and often, enhanced reaction rates. Several solvent-free methods for the synthesis of dihydrothiazoles and their derivatives have been reported.

A prime example is the one-pot synthesis of 3-alkyl-4-methyl-2-phenylimino-2,3-dihydrothiazoles by simply mixing primary alkylamines, phenylisothiocyanate, and 2-chloro-1,3-dicarbonyl compounds without any solvent. tandfonline.com This method is not only efficient but also catalyst-free. tandfonline.com Microwave-assisted solvent-free synthesis has also proven effective for various heterocyclic preparations, including those of dihydropyrimidines and dihydropyridines, using catalysts like potassium tert-butoxide. researchgate.net Furthermore, the synthesis of alkylthiazolium-based ionic liquids, which can act as catalysts, has been achieved under solvent-free microwave conditions, highlighting a green approach to catalyst preparation. organic-chemistry.org

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in synthetic chemistry, significantly accelerating reaction rates and often improving product yields compared to conventional heating methods. nih.gov The use of microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to cleaner reactions with fewer side products. nih.govulakbim.gov.tr This technique is particularly advantageous for the synthesis of heterocyclic compounds.

While specific literature on the MAOS of 4,5-dihydro-2,5-dimethylthiazole is limited, the methodology has been successfully applied to a wide array of related thiazole and fused-thiazole systems. For instance, the synthesis of various thiazolidin-4-one derivatives has been efficiently achieved through microwave-assisted condensation reactions. nih.gov One-pot procedures under solvent-free conditions have been developed for 5-arylidene-2-imino-4-thiazolidinones by condensing thiourea, chloroacetic acid, and an aldehyde under microwave irradiation. nih.gov Similarly, dihydrobenzo researchgate.netmdpi.comimidazo[1,2-a]pyrimidin-4-ones have been synthesized in excellent yields (74-94%) with reaction times as short as two minutes. nih.gov These examples demonstrate the potential of MAOS to facilitate the rapid and high-yielding synthesis of dihydrothiazole derivatives. The reactions are typically carried out in dedicated microwave reactors that allow for precise control of temperature and pressure.

Table 1: Examples of Microwave-Assisted Synthesis of Thiazole-Related Heterocycles This table presents data for analogous heterocyclic systems to illustrate the general conditions and advantages of MAOS.

| Product Class | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Dihydrofuropyrimidines | 2-hydroxy-4H-benzo researchgate.netmdpi.comthiazolo[3,2-a]pyrimidin-4-one derivatives, conjugated alkenes | 150 °C, 350 W, 60 s | Good to Excellent | ulakbim.gov.tr |

| Thiazolo[5,4-d]thiazoles | Aldehydes, Dithiooxamide | Two-step: condensation then oxidation | Good | rsc.org |

| Dihydrobenzo researchgate.netmdpi.comimidazo [1,2-a]pyrimidin-4-ones | Corresponding precursors | Microwave irradiation | 74-94% | nih.gov |

Ultrasound-Assisted Protocols

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce chemical reactions. This method offers numerous benefits, including significantly reduced reaction times, milder reaction conditions, and improved yields and selectivity. nih.govresearchgate.net The application of ultrasonic irradiation has been proven effective for synthesizing a variety of heterocyclic compounds, including thiazoles and their derivatives. nih.govresearchgate.netscilit.com

The synthesis of novel 1,3-thiazole and 1,3,4-thiadiazine derivatives has been successfully achieved by reacting thiocarbohydrazones with α-haloketones or α-haloesters under ultrasonic conditions. researchgate.netscilit.com These protocols often proceed rapidly and provide products in high purity with simple workups. researchgate.net In a notable green chemistry approach, researchers have employed a recyclable chitosan-derived hydrogel as a biocatalyst for thiazole synthesis under ultrasonic irradiation, highlighting the method's compatibility with environmentally friendly practices. mdpi.comnih.gov For example, the reaction of thiosemicarbazone derivatives with hydrazonoyl halides in ethanol (B145695) at a mild temperature of 35°C for just 20 minutes can produce thiazoles in high yields when assisted by ultrasound and a biocatalyst. nih.gov

Table 2: Ultrasound-Assisted Synthesis of Thiazole Derivatives This table showcases representative examples of ultrasound-assisted synthesis for thiazole and related compounds.

| Product Class | Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Thiazole Derivatives | Thiosemicarbazone, Hydrazonoyl Halides | TCsSB / Ethanol | 35 °C, 20 min | High | nih.gov |

| Thiazole Derivatives | Thiosemicarbazone, α-Haloketones | PIBTU-CS Hydrogel | Ultrasonic Irradiation | High | mdpi.com |

| 1,3-Thiazoles & 1,3,4-Thiadiazines | Thiocarbohydrazones, α-Haloketones/esters | Solvent-free | Ultrasonic Irradiation | Good | researchgate.netscilit.com |

Application of Environmentally Benign Catalysts (e.g., natural catalysts, heterogeneous catalysis)

The development of green synthetic methodologies heavily relies on the use of environmentally benign catalysts. These catalysts are often recyclable, non-toxic, and highly efficient, minimizing waste and environmental impact. bepls.com For the synthesis of thiazole and dihydrothiazole derivatives, several types of green catalysts have been explored.

Heteropolyacids (HPAs) , such as tungstosilisic acid (H₄SiW₁₂O₄₀) supported on silica (B1680970) (SiW·SiO₂), have been used as efficient and reusable heterogeneous catalysts for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. mdpi.com These reactions can be performed under conventional heating or ultrasonic irradiation, yielding products in good to excellent yields (79-90%). The catalyst can be easily recovered by filtration and reused multiple times. mdpi.com

Natural and Bio-based Catalysts are also gaining prominence. Chitosan (B1678972), a biopolymer, and its derivatives have been employed as effective, eco-friendly biocatalysts. nih.govmdpi.com For instance, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) and a pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel have been used to catalyze thiazole synthesis under mild, ultrasound-assisted conditions. nih.govmdpi.comnih.gov These catalysts demonstrate high thermal stability and can be reused without significant loss of activity. mdpi.comnih.gov

Nanoparticle Catalysts , such as recyclable copper ferrite (B1171679) (CuFe₂O₄) nanoparticles, offer a ligand-free approach for the synthesis of 2-thio-substituted benzothiazoles in green solvents like PEG-400. researchgate.net These catalysts are air-stable and can be easily separated from the reaction mixture for reuse. researchgate.net

Table 3: Environmentally Benign Catalysts in Thiazole Synthesis

| Catalyst | Catalyst Type | Application | Advantages | Reference |

|---|---|---|---|---|

| SiW·SiO₂ | Heterogeneous HPA | Hantzsch thiazole synthesis | Reusable, high yield | mdpi.com |

| TCsSB Hydrogel | Natural Biocatalyst | Ultrasound-assisted thiazole synthesis | Eco-friendly, reusable, mild conditions | nih.govnih.gov |

| PIBTU-CS Hydrogel | Natural Biocatalyst | Ultrasound-assisted thiazole synthesis | High thermal stability, reusable | mdpi.com |

| CuFe₂O₄ Nanoparticles | Heterogeneous Nanocatalyst | Synthesis of 2-thio-substituted benzothiazoles | Recyclable, ligand-free | researchgate.net |

Visible-Light-Induced Synthetic Transformations

Visible-light photoredox catalysis has become a cornerstone of modern organic synthesis, enabling the formation of complex chemical bonds under exceptionally mild and environmentally friendly conditions. researchgate.net This approach often avoids the need for harsh reagents, high temperatures, or metal catalysts. researchgate.net The synthesis of thiazole derivatives has benefited from this technology, particularly through cascade reactions that form C-S bonds.

Recent research has demonstrated the synthesis of 2,4-disubstituted thiazoles from methyl aryl ketones, N-Bromosuccinimide (NBS), and thioamides in water, using visible light irradiation without any external photocatalyst. researchgate.net This method is exceptionally green due to the absence of catalysts and the use of an environmentally benign solvent. Similarly, organic dyes like fluorescein (B123965) have been used as inexpensive and non-toxic photocatalysts for the synthesis of benzimidazoles, a related heterocycle, without the need for additional oxidants or metals. rsc.org These strategies work by activating substrates through single-electron transfer (SET) events, generating radical intermediates that engage in cyclization to form the desired heterocyclic ring. nih.gov While direct application to 4,5-dihydro-2,5-dimethylthiazole is yet to be extensively reported, these findings present a promising pathway for its future synthesis.

Table 4: Visible-Light-Induced Synthesis of Thiazole-Related Heterocycles

| Product Class | Reactants | Photocatalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| 2,4-Disubstituted Thiazoles | Methyl aryl ketones, NBS, Thioamides | None / Blue LED, Water | Catalyst-free, green solvent | researchgate.net |

| Benzothiazoles | 2-Aminothiophenol derivatives, Aromatic aldehydes | Graphitic carbon nitride (g-C₃N₄) / Visible light | Recyclable, metal-free photocatalyst, 89-97% yield | researchgate.net |

| Benzimidazoles | Aromatic aldehydes, o-Phenylenediamines | Fluorescein / Visible light | Metal-free, no external oxidant | rsc.org |

Chemo-Mechanical Approaches in Dihydrothiazole Formation

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, represents a significant advancement in green synthesis. nih.gov These methods, often performed in a ball mill, typically proceed in the absence of solvents, thus reducing waste and simplifying product purification. nih.govnih.gov

This approach has been successfully applied to the synthesis of thiazolidinone-triazole derivatives. nih.gov In one study, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction was performed by grinding the reactants in a custom-made copper vial. nih.gov The surface of the copper vial itself served as the source of the active copper(I) catalyst, eliminating the need to add a separate catalytic reagent. This solvent-free, ball-milling-type reaction demonstrates the potential of mechanochemistry to create complex heterocyclic systems in an eco-friendly and efficient manner. nih.gov The development of such chemo-mechanical methods for the direct synthesis of 4,5-dihydrothiazoles could offer substantial advantages over traditional solution-phase chemistry by avoiding issues related to solvent toxicity and low reactant solubility. nih.gov

Table 5: Chemo-Mechanical Synthesis of Thiazole-Related Derivatives

| Product Class | Reactants | Method | Key Features | Reference |

|---|

Stereoselective Synthesis of 4,5-Dihydrothiazole Isomers

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to control the three-dimensional arrangement of atoms is of paramount importance in medicinal chemistry. For 4,5-dihydrothiazoles, which can possess stereocenters at the C4 and C5 positions, controlling the stereochemical outcome of the synthesis is crucial for accessing specific, biologically active isomers.

Diastereoselective Control in Dihydrothiazole Formation

Diastereoselective synthesis aims to selectively produce one diastereomer over all others. In the context of 4,5-dihydrothiazole formation, this typically involves controlling the relative stereochemistry of substituents at the C4 and C5 positions of the thiazoline ring.

Strategies to achieve diastereoselective control often rely on the use of chiral starting materials or chiral auxiliaries that guide the stereochemical course of the cyclization reaction. While specific examples for 4,5-dihydro-2,5-dimethylthiazole are not abundant in the searched literature, general principles can be applied. For instance, the synthesis of other heterocyclic systems, such as densely functionalized pyridinones, has achieved high diastereoselectivity by exploiting the molecule's ability to chelate with a metal ion like Mg²⁺, which locks the conformation of an intermediate to favor a specific reaction pathway. nih.gov Another approach involves the unexpected ring-opening of azetidines to produce chiral 4,5-dihydrothiazol-2-amines, indicating that stereocontrolled ring-transformation reactions are a viable route. researchgate.net The development of methods that provide high diastereoselective control is a key objective for producing enantiomerically pure dihydrothiazole-based compounds for pharmacological evaluation.

Table 6: Conceptual Strategies for Diastereoselective Dihydrothiazole Synthesis

| Strategy | Description | Potential Application | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials (e.g., chiral amino-thiols) to build the heterocyclic core. | Direct formation of specific stereoisomers. | General Principle |

| Substrate-Controlled Cyclization | A stereocenter already present in a reactant directs the formation of a new stereocenter during the ring-closing step. | Formation of syn vs. anti diastereomers. | General Principle |

| Metal-Chelation Control | A metal ion coordinates to the substrate, creating a rigid intermediate that directs the approach of a reagent from a less hindered face. | High diastereoselectivity in cyclization or addition reactions. | nih.gov |

| Chiral Auxiliary | A removable chiral group is attached to the substrate to direct the stereochemical outcome of a key reaction step. | Asymmetric synthesis of the dihydrothiazole core. | General Principle |

Enantioselective Methodologies for Chiral Dihydrothiazoles

The synthesis of chiral 2,3-dihydrothiazoles, particularly those with defined stereochemistry at the C4 and C5 positions, is a significant area of research due to their roles as chiral ligands in asymmetric synthesis and as intermediates for biologically active molecules. nih.govresearchgate.net Various methodologies have been developed to control the stereochemical outcome of dihydrothiazole formation, moving beyond classical racemic preparations to sophisticated catalytic and substrate-controlled approaches.

One prominent strategy involves the use of readily available chiral starting materials. For instance, a concise method for preparing chiral 4,5-dihydrothiazol-2-amines has been developed starting from chiral β-amino alcohols. This approach leverages the inherent chirality of the starting material to induce the desired stereochemistry in the final thiazoline ring. researchgate.net

A significant advancement in the asymmetric synthesis of 2,4,5-trisubstituted Δ²-thiazolines has been reported, utilizing Sharpless asymmetric dihydroxylation as a key step. nih.govresearchgate.net This methodology starts from α,β-unsaturated methyl esters and proceeds through a dihydroxylation and an O→N acyl migration to furnish the target thiazolines in good yields and with high enantiomeric excess (ee). nih.govresearchgate.net The choice of the Sharpless ligand (AD-mix-α or AD-mix-β) dictates the resulting stereochemistry of the diol intermediate, which is then converted to the final chiral thiazoline. researchgate.net This method has proven effective for a range of substrates, yielding products with up to 97% ee. nih.govresearchgate.net

The table below summarizes the results for the asymmetric dihydroxylation step, a crucial part of the synthesis of chiral 2,4,5-trisubstituted Δ²-thiazolines. researchgate.net

Table 1: Asymmetric Dihydroxylation of α,β-Unsaturated Esters

| Entry | Substrate (Ester) | Reagent | Product (Diol) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | Methyl cinnamate | AD-mix-β | (2R,3S)-Methyl 2,3-dihydroxy-3-phenylpropanoate | 85 | 99 |

| 2 | Methyl cinnamate | AD-mix-α | (2S,3R)-Methyl 2,3-dihydroxy-3-phenylpropanoate | 86 | 99 |

| 3 | Methyl (E)-3-(4-methoxyphenyl)acrylate | AD-mix-β | (2R,3S)-Methyl 2,3-dihydroxy-3-(4-methoxyphenyl)propanoate | 94 | 98 |

| 4 | Methyl (E)-3-(4-chlorophenyl)acrylate | AD-mix-β | (2R,3S)-Methyl 3-(4-chlorophenyl)-2,3-dihydroxypropanoate | 89 | 97 |

| 5 | Methyl (E)-3-(naphthalen-2-yl)acrylate | AD-mix-β | (2R,3S)-Methyl 2,3-dihydroxy-3-(naphthalen-2-yl)propanoate | 91 | 99 |

Data sourced from ResearchGate. researchgate.net

Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of related heterocyclic structures. For example, chiral imidazoline-phosphoric acid catalysts have been successfully employed in the enantioselective synthesis of benzothiazolines from fluoroalkyl ketones and aminobenzenethiols. researchgate.net This type of catalysis provides a metal-free alternative for creating chiral N,S-acetal structures with high yields and enantioselectivity. researchgate.net

The versatility of chiral thiazolines is further highlighted by their application as ligands in asymmetric catalysis, such as in palladium-catalyzed allylic substitution reactions, demonstrating their value in transferring chirality to other molecules. nih.gov

Elucidation of Reaction Mechanisms and Pathways in Dihydrothiazole Synthesis and Transformations

Mechanistic Investigations of Cyclization and Ring-Closure Reactions

The formation of the 4,5-dihydrothiazole ring is fundamentally a cyclization process. The most classic and studied mechanism is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction between a thioamide and an α-halocarbonyl compound. youtube.comresearchgate.net For the specific synthesis of 4,5-dihydro-2,5-dimethylthiazole, the reactants would be thioacetamide (B46855) and a 1-halo-propan-2-one (e.g., 1-chloro- or 1-bromo-propan-2-one).

The mechanism is generally understood to proceed through two key steps:

S-Alkylation: The process initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone. This is a classic S-alkylation via an SN2 reaction, which results in the formation of an S-alkylated intermediate (an isothioamide salt). youtube.com

Intramolecular Cyclization and Dehydration: The intermediate then undergoes an intramolecular condensation. The nitrogen atom of the isothioamide attacks the carbonyl carbon of the ketone moiety. This ring-closure step forms a tetrahedral intermediate, a hemi-thioaminal. Subsequent elimination of a water molecule (dehydration) yields the final 4,5-dihydrothiazole ring. youtube.com The aromaticity of the resulting thiazole product is a significant driving force for the reaction; however, in the case of dihydrothiazoles, the stability of the five-membered heterocyclic ring drives the reaction forward. youtube.com

An alternative pathway involves the intramolecular cyclization of N-allylthioamides. rsc.orgmdpi.com In acidic conditions, the double bond of the allyl group can be protonated, leading to a carbocation that is subsequently attacked by the sulfur atom, initiating cyclization. mdpi.com Another modern, metal-free approach allows for the synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids, proceeding through carboxylic acid activation with thionyl chloride followed by intramolecular cyclization. nih.gov

Studies on Intramolecular Rearrangements and Heterocycle Formation

The principal transformation in the synthesis of 4,5-dihydro-2,5-dimethylthiazole is the intramolecular ring-closure that forms the heterocycle. This step follows the initial intermolecular S-alkylation. The formation of the five-membered dihydrothiazole ring is the thermodynamically favored outcome of the Hantzsch synthesis under typical conditions.

Studies on related systems have shown that the regioselectivity of the cyclization can be a point of divergence, leading to different isomers. For instance, when using N-monosubstituted thioureas, the cyclization can theoretically result in either a 2-(N-substituted amino)thiazole or a 3-substituted 2-imino-2,3-dihydrothiazole. Under neutral conditions, the reaction almost exclusively yields the 2-aminothiazole (B372263) product. However, under strongly acidic conditions, the reaction can be directed to produce significant amounts of the 2-imino-2,3-dihydrothiazole isomer. rsc.org This shift is attributed to the different protonation states of the thioamide intermediate, which influences the relative nucleophilicity of the nitrogen atoms and alters the cyclization pathway. For the synthesis of 4,5-dihydro-2,5-dimethylthiazole from the simpler thioacetamide, such rearrangements are not a factor.

Reaction Kinetics and Thermodynamic Considerations in Dihydrothiazole Synthesis

Kinetic studies on the Hantzsch synthesis of related thiazoles provide significant insight into the reaction dynamics for dihydrothiazole formation. Investigations involving the reaction of thioamides with α-halo ketones have demonstrated that the reaction follows second-order kinetics—first order with respect to the thioamide and first order with respect to the α-halo ketone. orientjchem.orgresearchgate.net

Thermodynamic parameters derived from these studies reveal key aspects of the reaction profile. The consistently negative value for the entropy of activation (ΔS) indicates that the transition state is more ordered than the reactants in their ground state. orientjchem.org This is expected for a bimolecular reaction that proceeds to a cyclic product, reflecting a loss of translational and rotational freedom. The enthalpy of activation (ΔH) is found to be negative, signifying that the reaction is exothermic. orientjchem.org

The table below presents kinetic and thermodynamic data from a study on the formation of a thiazole derivative from thiobenzamide (B147508) and 3-chloroacetylacetone, which serves as a model for the Hantzsch reaction.

| Temperature (K) | Rate Constant (k) (dm³ mol⁻¹ s⁻¹) | Enthalpy of Activation (ΔH) (kJ/mol) | Entropy of Activation (ΔS) (J/mol·K) | Free Energy of Activation (ΔG*) (kJ/mol) |

|---|---|---|---|---|

| 303 | 0.0035 | -48.82 | -145.42 | -4.75 |

| 308 | 0.0051 | -4.02 | ||

| 313 | 0.0071 | -3.29 | ||

| 318 | 0.0096 | -2.57 |

Data adapted from a kinetic study on thiazole formation, illustrating typical thermodynamic parameters for the Hantzsch reaction. orientjchem.orgresearchgate.net

Influence of Catalysis and Reaction Conditions on Mechanistic Pathways

The mechanism and outcome of dihydrothiazole synthesis are highly sensitive to the reaction environment. Key factors include the solvent, temperature, and the presence of catalysts.

Catalysis: While the classic Hantzsch synthesis is often conducted simply by heating the reactants, the reaction can be influenced by catalysts. Acid catalysis is known to promote the reaction; for example, reactions performed in strongly acidic media (e.g., 10M HCl) can alter the regioselectivity of the cyclization with substituted thioureas. rsc.org In related syntheses, bases have also been shown to affect the reaction yield. mdpi.com Modern variations have explored catalysts such as p-toluenesulfonic acid (PTSA) to improve efficiency, sometimes allowing the reaction to proceed in greener solvents like water. wikipedia.org

Solvent Effects: The polarity and dielectric constant of the solvent significantly impact the reaction rate. Kinetic studies have shown that changing the solvent composition, such as varying the ratio in water-ethanol or water-isopropanol mixtures, alters the rate constant. orientjchem.orgresearchgate.net This is because the solvent influences the solvation of both the reactants and the charged transition state, thereby affecting the activation energy of the reaction.

Temperature and Heating Method: Temperature is a critical parameter, as the Hantzsch synthesis typically requires heating (refluxing) to overcome the activation energy barrier for cyclization and dehydration. youtube.com The development of microwave-assisted synthesis has proven beneficial, often leading to dramatically reduced reaction times and improved product yields compared to conventional heating methods. nih.gov For example, a reaction that required 8 hours under reflux could be completed in 30 minutes with microwave irradiation, with yields increasing from the 70-80% range to over 90%. nih.gov

Spectroscopic and Crystallographic Characterization of 4,5 Dihydro 2,5 Dimethylthiazole Structures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 4,5-dihydro-2,5-dimethylthiazole. Through various NMR experiments, a comprehensive understanding of its molecular framework can be achieved.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides the fundamental data for confirming the core structure of 4,5-dihydro-2,5-dimethylthiazole.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For instance, in a related compound, 2-amino-5,5-dimethylthiazol-4(5H)-one, the two methyl groups appear as a singlet at 1.48 ppm. researchgate.net The chemical shifts and splitting patterns of the signals for the methyl groups and the protons on the dihydrothiazole ring are characteristic and essential for initial structural verification.

¹³C NMR: The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule. For the related 4,5-dimethylthiazole, distinct signals for the methyl carbons and the carbons of the thiazole (B1198619) ring are observed. chemicalbook.com The chemical shifts in the ¹³C NMR spectrum of 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione, a related heterocyclic compound, show signals for the carbon atoms of the ring at 85.73 and 78.36 ppm. mdpi.com This type of data is crucial for confirming the carbon skeleton of 4,5-dihydro-2,5-dimethylthiazole.

Table 1: Representative ¹H NMR Data for Thiazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 2-Amino-5,5-dimethylthiazol-4(5H)-one | (CD₃)₂SO | 1.48 | s | 2 x -CH₃ |

| 2-Amino-5,5-dimethylthiazol-4(5H)-one | (CD₃)₂SO | 8.72 | bs | -NH₂ |

| 2-Amino-5,5-dimethylthiazol-4(5H)-one | (CD₃)₂SO | 8.96 | bs | -NH₂ |

Data sourced from ResearchGate researchgate.net

Table 2: Representative ¹³C NMR Data for Thiazole and Imidazolidine-2-thione Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| 4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione | - | 66.24 | Carbon atoms of the methylol substituent |

| 4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione | - | 78.36 | Carbon atoms of the ring |

| 4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione | - | 85.73 | Carbon atoms of the ring |

| 4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione | - | 180.43 | Carbon atom of the thione group |

| 4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione | - | 180.85 | Carbon atom of the thione group |

Data sourced from MDPI mdpi.com

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Multiple Quantum Coherence (HMQC), are indispensable for making unambiguous assignments of regioisomers and stereochemistry.

HMQC: This experiment correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC: This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between different functional groups and for piecing together the complete molecular structure, especially in complex molecules where 1D NMR data may be ambiguous. For example, in the analysis of Hantzsch esters, HMBC data showed correlations that were key to confirming the structure. researchgate.net

The stereochemistry of 4,5-dihydro-2,5-dimethylthiazole can be elucidated through the detailed analysis of diastereotopic protons and their coupling constants in the ¹H NMR spectrum.

Diastereotopic Protons: In chiral molecules, protons that are chemically non-equivalent due to the presence of a stereocenter are called diastereotopic. These protons will have different chemical shifts and will couple to each other, giving rise to complex splitting patterns. The analysis of these patterns provides valuable information about the three-dimensional arrangement of atoms in the molecule.

Coupling Constants (J-values): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them. By measuring these J-values, it is possible to deduce the relative stereochemistry of substituents on the thiazoline (B8809763) ring.

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and for the structural elucidation of 4,5-dihydro-2,5-dimethylthiazole.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the molecule, thereby verifying its molecular formula. For instance, the molecular weight of the related compound 2-(2-butyl)-4,5-dimethyl-3-thiazoline (B1277014) has been determined to be 171.31 g/mol . nih.gov

Table 3: Molecular Weight and Formula of Related Thiazole Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4,5-Dimethylthiazole | C₅H₇NS | 113.18 |

| 2-Ethyl-4,5-dimethylthiazole | C₇H₁₁NS | 141.234 |

| 4,5-Dimethyl-2-(2-methylpropyl)thiazole | C₉H₁₅NS | 169.287 |

| 2-(2-Butyl)-4,5-dimethyl-3-thiazoline | - | 171.31 |

| Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-, (E)- | C₉H₁₇NS | 171.31 |

| 5-Acetyl-2,4-dimethylthiazole | C₇H₉NOS | 155.217 |

| 2,4-Diethyl-5-methylthiazole | C₈H₁₃NS | 155.261 |

| 4,5-Dimethylthiazole-2-carboxaldehyde | C₆H₇NOS | 141.19 |

Data sourced from ChemicalBook chemicalbook.com, NIST nist.govnist.govnist.govnist.gov, PubChem nih.govnih.gov, and Sigma-Aldrich sigmaaldrich.com

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound and to elucidate the connectivity of its atoms. In the mass spectrum of a related N-allyl-(4-bromo-3,5-dimethyl-1H-pyrazole)-1-carbothioamide, fragmentation of the molecular ion was observed, indicating the cleavage of the C-N bond between the pyrazole (B372694) and thioamide fragments. mdpi.com This type of analysis provides valuable insights into the stability of different bonds within the molecule and helps to piece together its structure.

Compound Names

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy, FTIR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful non-destructive technique used to identify the functional groups within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds, a unique spectral fingerprint of the compound is generated. For 4,5-dihydro-2,5-dimethylthiazole, the FTIR spectrum is characterized by absorption bands corresponding to its key structural elements: the carbon-nitrogen double bond (C=N) of the thiazoline ring, carbon-sulfur (C-S) and carbon-nitrogen (C-N) single bonds, and the various carbon-hydrogen (C-H) bonds of the methyl and methylene (B1212753) groups.

The key functional groups and their expected FTIR absorption regions are detailed in the table below. The C=N imine stretch is a particularly important diagnostic peak for the thiazoline ring. The various C-H stretching and bending vibrations confirm the presence of the methyl substituents and the dihydro nature of the ring.

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Imine | C=N | Stretch | 1650 - 1550 |

| Alkane | C-H (from methyl) | Stretch | 2960 - 2850 |

| Alkane | C-H (from methyl) | Bend | 1470 - 1350 |

| Thioether | C-S | Stretch | 800 - 600 |

| Amine | C-N | Stretch | 1250 - 1020 |

| Data inferred from general spectroscopic tables and analysis of related structures. |

X-ray Diffraction Analysis for Solid-State Molecular and Spatial Structure Determination

Direct crystallographic data for 4,5-dihydro-2,5-dimethylthiazole was not found in the search results. However, studies on closely related dihydrothiazole derivatives illustrate the utility of this method and reveal key structural features of the thiazoline ring. For instance, an X-ray diffraction investigation of 5-(bromomethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dihydrothiazole showed that the thiazoline ring adopts a "flattened sofa" conformation. mdpi.com This non-planar conformation is a common feature of five-membered heterocyclic rings.

Another study on 2,5-bis(3,5-dimethylphenyl)thiazolo[5,4-d]thiazole, a more complex fused system, provided precise bond lengths and angles, confirming the geometry of the thiazole-based structure. researchgate.net Similarly, the crystal structures of various benzimidazole-thione derivatives have been elucidated, offering insights into how substituents and fusion to other ring systems influence the molecular geometry. mdpi.com The analysis of pyrazolyl-thiazole-coumarin hybrids also highlights how the planarity of the thiazole system can dictate the crystal packing through intermolecular interactions like π-stacking. researchgate.net These examples underscore the power of XRD to reveal the detailed solid-state architecture of thiazole-containing compounds.

Table of Crystallographic Data for a Related Dihydrothiazole Derivative The following data is for 5-(bromomethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dihydrothiazole, illustrating typical data obtained from XRD analysis.

| Parameter | Description |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Conformation | Thiazoline ring exhibits a flattened sofa conformation. |

| CCDC Number | 723563 |

| Data from the synthesis and structural analysis of a 4,5-dihydrothiazole derivative. mdpi.com |

Chromatographic Methods for Purity Assessment and Isomeric Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for verifying the purity of chemical compounds and for separating isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common methods employed for the analysis of organic molecules like 4,5-dihydro-2,5-dimethylthiazole.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile compounds. In this technique, the compound is vaporized and passed through a column, which separates it from other components in the mixture based on boiling point and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio, providing a fingerprint for identification. The NIST Chemistry WebBook entry for the related compound 2,5-Dimethylthiazole confirms that gas chromatography data is available for it. nist.gov Furthermore, predicted GC-MS spectra are available for related compounds like 2,5-Dihydro-4,5-dimethyl-2-(2-methylpropyl)thiazole, indicating the applicability of this method. foodb.ca

High-Performance Liquid Chromatography (HPLC) is used for compounds in a liquid solution. Separation is achieved by pumping the sample through a column packed with a solid adsorbent material (stationary phase) using a liquid solvent (mobile phase). The purity of compounds can be determined with high accuracy. For example, the purity of novel thiazole-fused quinazoline (B50416) derivatives was successfully determined to be >96% using a reverse-phase HPLC method with a C18 column and a water/acetonitrile mobile phase gradient. mdpi.com This demonstrates the effectiveness of HPLC in assessing the purity of complex thiazole-containing molecules. The separation of isomers, such as the cis and trans isomers of 4,5-dimethyl-2-isobutyl-3-thiazoline, is also a critical application of chromatography. thegoodscentscompany.com

Table of Chromatographic Methods and Applications

| Method | Application | Typical Conditions | Reference |

| GC-MS | Purity assessment, identification of volatile compounds, isomeric analysis. | Capillary column (e.g., Restek RXI 5-MS), Helium carrier gas, temperature programming. mdpi.com | foodb.camdpi.comnist.gov |

| HPLC | Purity determination, separation of non-volatile compounds and isomers. | C18 column, water/acetonitrile mobile phase gradient, UV detection (e.g., 254 nm). mdpi.com | mdpi.comnih.gov |

Computational Chemistry and Theoretical Studies on 4,5 Dihydro 2,5 Dimethylthiazole

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. For dihydrothiazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to determine optimized molecular geometry, electronic structure, and reactivity descriptors. researchgate.netnbu.edu.sanih.govscirp.org

The electronic structure is primarily understood through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of a molecule's stability and reactivity. nih.govnih.gov A larger energy gap generally implies higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nbu.edu.sa For thiazole (B1198619) derivatives, the HOMO and LUMO are often localized over the thiazole ring and adjacent conjugated systems. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for Thiazole Derivatives

| Parameter | Description | Typical Calculated Value Range | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.3 to -6.5 eV | nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.8 to -1.6 eV | nih.gov |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | 3.7 to 4.7 eV | nbu.edu.sanih.gov |

| Dipole Moment | Measure of the net molecular polarity. | 1.5 to 4.0 D | researchgate.net |

Molecular Modeling and Conformational Analysis of Dihydrothiazole Derivatives

Unlike the aromatic and planar thiazole ring, the 4,5-dihydrothiazole (thiazoline) ring is non-planar. nih.gov Molecular modeling and conformational analysis are essential to determine the preferred three-dimensional structure of its derivatives. These studies utilize computational methods, ranging from semi-empirical to high-level DFT, to explore the potential energy surface and identify stable conformers. nih.govmdpi.com

For substituted 4,5-dihydrothiazoles, the ring can adopt various conformations, such as envelope or twisted forms. X-ray crystallography studies on related compounds have revealed that the thiazoline (B8809763) ring can adopt a "flattened sofa conformation," where one atom deviates from the plane formed by the other four. nih.gov The specific conformation is influenced by the nature and position of substituents on the ring, which can introduce steric strain or favorable electronic interactions.

Conformational analysis helps in understanding how the molecule presents itself for interaction with biological targets or other reagents, which is critical for drug design and reaction mechanism studies. Two-dimensional NMR techniques, such as NOESY, can be used experimentally to determine through-space proximity of protons, and these results are often compared with DFT-calculated structures to confirm the most stable conformation in solution. mdpi.com

Quantum Mechanical Simulations of Spectroscopic Properties (e.g., UV-Vis, NMR chemical shifts)

Quantum mechanical simulations are instrumental in predicting and interpreting the spectroscopic properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra (UV-Vis). researchgate.netmdpi.comresearchgate.net

The TD-DFT calculation predicts the vertical excitation energies from the ground state to various excited states, along with their corresponding oscillator strengths, which determine the intensity of the absorption bands. youtube.com These calculations can be performed in the gas phase or with the inclusion of a solvent model (like the Polarizable Continuum Model, PCM) to better match experimental conditions. youtube.comyoutube.com The simulated spectrum, showing wavelength (λmax) versus absorption intensity, can be directly compared with experimental data to validate the structural and electronic models of the molecule. mdpi.com

For Nuclear Magnetic Resonance (NMR) spectra, quantum chemical methods can calculate the magnetic shielding tensors for each nucleus. mdpi.com The isotropic shielding value is then used to predict the chemical shift, typically by referencing it to a standard compound like tetramethylsilane (B1202638) (TMS). These calculations are highly sensitive to the molecular geometry, making them a powerful tool for confirming the proposed structures and conformations of dihydrothiazole derivatives. mdpi.com

Table 2: Example of Theoretically Predicted Spectroscopic Data for a Thiazole Derivative

| Spectroscopic Property | Predicted Value | Method | Reference |

|---|---|---|---|

| UV-Vis λmax | 361.77 nm | TD-DFT/B3LYP/6-311+G(d,p) | mdpi.com |

| Oscillator Strength (f) | 0.1860 | TD-DFT/B3LYP | youtube.com |

| ¹H NMR Chemical Shift | Varies by proton | GIAO-DFT | mdpi.com |

| ¹³C NMR Chemical Shift | Varies by carbon | GIAO-DFT | mdpi.com |

Theoretical Prediction of Reaction Pathways and Energy Profiles

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the formation and transformation of dihydrothiazoles. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the corresponding activation energies. nih.govresearchgate.net

For instance, theoretical studies on the reactions of 2-amino-2-thiazolines have used semi-empirical (PM3) and DFT methods to investigate the regioselectivity of additions to the ring. nih.gov These calculations can determine whether a reaction product is kinetically or thermodynamically favored by comparing the activation barriers and the relative stabilities of the final products. nih.gov

Computational studies on the 1,3-dipolar cycloaddition reactions involving dihydrothiazoles have demonstrated how the oxidation state of the sulfur atom can dramatically affect the regioselectivity and reactivity of the reaction. researchgate.net These theoretical models can predict whether a reaction will proceed smoothly under thermal conditions or require catalysis, guiding synthetic chemists in optimizing reaction conditions.

In Silico Techniques for Structure-Activity Relationship (SAR) Exploration

In silico techniques are vital in modern drug discovery for exploring the Structure-Activity Relationship (SAR) of a series of compounds. Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the structural or physicochemical properties of molecules with their biological activities. acs.orgnih.gov

For thiazole and dihydrothiazole derivatives, QSAR studies identify key molecular descriptors that influence their potency against a specific biological target. nih.gov These descriptors can include electronic properties (e.g., atomic charges from DFT), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP). The resulting mathematical models can then be used to predict the activity of newly designed, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. acs.org

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are routinely performed to assess the drug-likeness of potential therapeutic agents at an early stage, helping to filter out compounds with unfavorable pharmacokinetic or toxicological profiles. researchgate.netnih.gov

Molecular Docking Simulations for Ligand-Target Interactions (focus on binding mode analysis and computational methodology)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is extensively used to understand the interactions of dihydrothiazole derivatives with various biological targets, such as enzymes and receptors, providing insights into their mechanism of action at a molecular level. nih.govresearchgate.net

The process involves preparing the 3D structures of both the ligand (e.g., 4,5-dihydro-2,5-dimethylthiazole) and the protein target, which is often obtained from a protein data bank. A docking algorithm then samples a large number of possible binding poses of the ligand within the active site of the protein and scores them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). researchgate.net

The analysis focuses on the binding mode of the top-ranked poses. Key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and specific amino acid residues in the protein's active site are identified. nih.govnih.gov For example, docking studies have shown that thiazole derivatives can interact with the colchicine (B1669291) binding site of tubulin or the active site of metallo-β-lactamases. nih.govresearchgate.net This detailed analysis of the binding mode is crucial for rational drug design, allowing for the modification of the ligand structure to enhance binding affinity and selectivity. acs.orgacs.org

Table 3: Summary of Molecular Docking Studies on Thiazole and Dihydrothiazole Derivatives

| Compound Class | Protein Target | Key Interactions Noted | Predicted Binding Energy Range | Reference |

|---|---|---|---|---|

| Dihydrothiazole Derivatives | Penicillin-Binding Protein 4 (PBP4) | Hydrogen bond with ASN, carbon-hydrogen bonds with SER. | ~ -5.2 kcal/mol | nih.gov |

| Thiazole Derivatives | Tubulin (Colchicine Site) | Sulfur bond with Asn, arene-H bond with Leu/Asn, H-bond with Ser. | -13.88 to -14.50 kcal/mol | nih.gov |

| 2-Substituted Dihydrothiazoles | Metallo-β-lactamase (IMP-1) | Coordination with Zn²⁺ ions in the active site. | IC₅₀ values reported instead of energy. | researchgate.net |

| Thiazole-Hydrazone Conjugates | Cyclooxygenase-2 (COX-2) | Hydrophobic interactions, some hydrogen bonding. | -6.9 to -8.4 kcal/mol | researchgate.net |

| 2-Amino Thiazole Derivatives | Aurora Kinase | Interactions with various active site residues. | ~ -9.67 kcal/mol (docking score) | acs.org |

Advanced Reactivity and Chemical Transformations of 4,5 Dihydro 2,5 Dimethylthiazole

Ring-Opening Reactions and Subsequent Intramolecular Cyclizations

The synthesis of dihydrothiazoles, or thiazolines, does not typically proceed via the reduction of aromatic thiazoles. mdpi.com Instead, the most common and effective method involves the intramolecular cyclization of precursor molecules, primarily N-substituted thioamides. mdpi.comresearchgate.net This process is a cornerstone for creating the dihydrothiazole core. For instance, an intramolecular bromonium ion-assisted cyclization using sulfur as an internal nucleophile provides a direct route to dihydrothiazole derivatives. researchgate.net Similarly, N-allylthioureas can undergo intramolecular heterocyclization to yield 1,3-thiazoline derivatives. researchgate.net

Conversely, the dihydrothiazole ring can undergo ring-opening reactions, often driven by oxidation or reaction with potent reagents. The oxidation of 2-thiazolines can lead to ring-opened products. For example, reaction of certain 2-thiazolines with m-chloroperoxybenzoic acid (MCPBA) or Oxone® can result in the cleavage of the ring to form acyclic disulfide derivatives. researchgate.netrsc.org Specifically, the reaction with MCPBA can lead to the incorporation of a m-chlorobenzoyl group in the ring-opened product. researchgate.net Thiazoline-1,1-dioxides, formed by the oxidation of the ring's sulfur atom, are exceptionally sensitive to moisture and highly reactive towards nucleophilic attack, which readily cleaves the ring. researchgate.netrsc.org This reactivity highlights the delicate balance of the dihydrothiazole scaffold, which can be manipulated to either form the ring or open it for further synthetic transformations.

Acid-catalyzed hydrolysis can also induce ring-opening. In one case, attempts to cyclize an N-allyl-pyrazole-carbothioamide under acidic conditions did not yield the expected thiazoline (B8809763); instead, the molecule hydrolyzed at the C-N bond between the pyrazole (B372694) ring and the thioamide fragment. mdpi.com

Functionalization and Derivatization Strategies for Dihydrothiazole Scaffolds

The dihydrothiazole scaffold serves as a valuable platform for the introduction of chemical diversity through various functionalization and derivatization strategies. These modifications are crucial for tuning the molecule's properties for applications in medicinal and materials chemistry. nih.govresearchgate.net General strategies for scaffold modification, such as late-stage functionalization, allow for the rapid construction of diversified molecular libraries from a common core. researchgate.net

Approaches for functionalizing such scaffolds can be broadly categorized:

Pre-polymerization functionalization : This involves using already functionalized monomers to build the core structure. nih.gov

Post-polymerization functionalization : This strategy modifies the core polymer or scaffold after its initial synthesis. nih.gov

For dihydrothiazole scaffolds, derivatization often occurs through reactions targeting the precursor thioamides or by manipulating the substituents on the dihydrothiazole ring itself once formed. For example, stable bromomethyl 1,3-thiazoline derivatives of 3,5-dimethylpyrazole (B48361) have been synthesized, offering a handle for further nucleophilic substitution reactions. mdpi.com The creation of hybrid structures, such as linking the thiazole (B1198619) ring to a morpholine (B109124) nucleus, has gained significant attention, leading to the development of extensive molecular libraries. nih.gov These synthetic strategies often rely on multistage reactions or the chemical transformation of other heterocyclic systems to build the final functionalized morpholinothiazole. nih.gov

Oxidation Reactions Leading to Aromatic Thiazoles

A key transformation of the 4,5-dihydrothiazole ring is its dehydrogenation, or oxidation, to form the corresponding aromatic thiazole. This reaction is of significant interest, particularly in the synthesis of marine natural products containing the thiazole motif. researchgate.net The ease of this oxidation is a well-known characteristic of the dihydrothiazole ring system. acs.org

Various oxidizing agents can accomplish this transformation, with the choice of reagent and conditions often influencing the reaction's selectivity and yield. researchgate.netrsc.org For instance, the treatment of 2-phenyl-substituted thiazolines with sulfur is an effective method for obtaining the aromatic thiazole in pure form. researchgate.netrsc.org Another effective reagent is potassium permanganate (B83412) (KMnO₄) used under phase-transfer conditions. researchgate.netrsc.org Interestingly, the reaction's outcome can be dramatically altered by additives; while KMnO₄ alone yields the thiazole, the addition of benzoic acid can completely switch the selectivity to produce the thiazoline 1,1-dioxide instead. researchgate.netrsc.org Aerobic oxidation is also a known pathway for the conversion of dihydrothiazoles to thiazoles. acs.org

Table 1: Oxidation of 2-Phenyl-4,5-dihydrothiazoles to Thiazoles

| Precursor | Oxidant | Product Yield | Reference |

|---|---|---|---|

| 2-Phenyl-4,5-dihydrothiazole | Sulfur | High | researchgate.net, rsc.org |

| 2-Phenyl-4,5-dihydrothiazole | KMnO₄ (phase-transfer) | Good | researchgate.net, rsc.org |

| Dihydrothiazole precursor | Air (O₂) | - | acs.org |

| 2-Phenyl-4,5-dihydrothiazole | Peracetic acid (3 equiv.) | Forms sulfonic acids | researchgate.net, rsc.org |

This table summarizes outcomes from various oxidation reactions.

[2+2]-Photocycloaddition Reactions of Thiazolones as Precursors to Dihydrothiazoles

While dihydrothiazoles are typically synthesized via intramolecular cyclization, they can also be formed from precursors involved in other complex reactions, such as photocycloadditions. The [2+2]-photocycloaddition is a powerful photochemical method for creating cyclobutane (B1203170) rings from olefinic bonds. nih.govnih.gov

In this context, (Z)-4-aryliden-5(4H)-thiazolones serve as versatile precursors. acs.orgnih.gov When irradiated with blue light (465 nm), these thiazolones undergo a [2+2]-photocycloaddition to form diaminotruxillic-type cyclobutanes with high stereoselectivity. acs.orgnih.gov

However, under different reaction conditions, these same thiazolone precursors can be converted into dihydrothiazoles instead of undergoing photocycloaddition. This transformation can be achieved by treating the thiazolones with a base, such as sodium ethoxide (NaEtO) in refluxing ethanol (B145695), or with a Lewis acid, like BF₃·OEt₂, in refluxing methanol. acs.orgnih.gov The Lewis acid-mediated reaction requires high temperatures and extended reaction times to achieve full conversion. acs.org This dual reactivity makes thiazolones valuable intermediates, providing access to either complex cyclobutane structures or functionalized dihydrothiazoles.

Nucleophilic and Electrophilic Reactivity Patterns

The reactivity of the 4,5-dihydrothiazole ring is characterized by the interplay between its nitrogen and sulfur heteroatoms and the nature of its carbon framework. The synthesis of the ring itself often relies on a key nucleophilic attack. The Hantzsch synthesis, a classic method for preparing thiazoles, involves the reaction of α-haloketones with thioamides. mdpi.com The formation of the dihydrothiazole ring variant frequently involves an intramolecular nucleophilic attack from the sulfur atom of a thioamide onto an electrophilic carbon center. mdpi.comresearchgate.net

The dihydrothiazole ring can also react with external nucleophiles and electrophiles. The reactivity is highly dependent on the substituents and the oxidation state of the sulfur atom. For example, 2-(methylthio)-4,5-dihydrothiazole can act as a nucleophile in complex multi-component reactions. nih.gov

A particularly striking example of reactivity involves the oxidized form of the scaffold. Chiral 2-thiazoline 1,1-dioxides (sulfones) are highly susceptible to nucleophilic ring-opening. researchgate.netrsc.org These sulfones are exceptionally sensitive to moisture and readily hydrolyze to yield acyclic benzoylamino sulfinic acids. researchgate.netrsc.org This high reactivity towards nucleophiles prevents other potential transformations, such as deprotonation and alkylation at the adjacent carbon, highlighting the electrophilic nature of the carbon atoms within the oxidized ring. researchgate.netrsc.org This behavior underscores how oxidation of the sulfur atom fundamentally alters the ring's electronic properties, shifting its reactivity from a relatively stable heterocycle to a highly reactive electrophilic species prone to ring cleavage.

Academic Applications of 4,5 Dihydrothiazole Derivatives in Chemical Research

Utilization as Synthetic Intermediates and Versatile Building Blocks in Organic Synthesis

The 4,5-dihydrothiazole ring is a robust and versatile scaffold in organic synthesis, serving as a key intermediate for the construction of more complex molecular architectures. nih.govadvion.com The value of these heterocycles lies in the relative ease of their synthesis and the reactivity of the ring system, which allows for subsequent functionalization. nih.gov Thiazolines are considered valuable building blocks for creating a library of diverse compounds. nih.govscilit.com

One notable synthetic strategy involves the reaction of perfluoro-2-methylpent-2-en-3-yl isothiocyanate with various ambident N,O- and N,S-nucleophiles. These reactions, conducted in the presence of triethylamine, regioselectively yield 2-N-substituted 4,5-dihydrothiazole derivatives, demonstrating their utility in controlled synthetic pathways. researchgate.net Furthermore, dihydrothiazoles participate in multicomponent reactions, which are highly efficient processes that combine three or more reactants in a single step. For instance, 2-(methylthio)-4,5-dihydrothiazole has been used in a four-component reaction to generate complex N-amino-benzylated phenols. acs.orgnih.gov This highlights the role of the dihydrothiazole moiety as a reactive intermediate capable of forming multiple new bonds in a single operation. acs.orgnih.gov The development of synthetic pathways to create hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylates provides building blocks that can be substituted at four different positions, offering a powerful tool to explore the chemical space around a ligand designed for a specific biological target. advion.com

Applications in Material Science Research (e.g., conductive polymers, luminescent substances)

The electronic properties of the thiazole (B1198619) core have led to its exploration in material science, particularly in the field of organic electronics. Certain thiazole derivatives have been noted for their semiconductor properties, suggesting potential applications in devices like organic solar cells. nih.gov A key area of research is the development of "push-pull" chromophores, where the thiazoline (B8809763) ring can function as the electron-accepting unit. rsc.org This electronic structure is fundamental for creating materials with specific optical and electronic properties.

Fused thiazole systems, such as thiazolo[5,4-d]thiazole (B1587360), are particularly promising for applications in organic electronics. rsc.org This fused heterocycle is an electron-deficient system that exhibits high oxidative stability and a rigid, planar structure. rsc.org This planarity facilitates efficient intermolecular π–π stacking, which is crucial for charge transport in organic semiconductors. rsc.org Although interest was initially limited, the potential of thiazolo[5,4-d]thiazole-based materials is now widely recognized, especially in the field of organic photovoltaics. rsc.org

Role in Biochemical Research (e.g., as reagents in enzyme interaction studies, metabolic pathway investigations)

In biochemical and medicinal chemistry research, 4,5-dihydrothiazole derivatives have emerged as important tools for studying biological systems, primarily as enzyme inhibitors. A significant discovery is that 2-substituted 4,5-dihydrothiazole-4-carboxylic acids are novel and effective inhibitors of class B metallo-β-lactamases (MBLs). nih.govresearchgate.net These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics. Structure-activity relationship (SAR) studies have been performed on these compounds to guide the design of more potent inhibitors. nih.govresearchgate.net

Beyond MBLs, thiazole derivatives have been designed and synthesized to target other enzymes. For example, morpholine-derived thiazoles have been studied as inhibitors of bovine carbonic anhydrase-II (CA-II), an enzyme relevant in glaucoma research. nih.gov Other research has focused on developing thiazole-based compounds as inhibitors for sirtuin 2 (SIRT2), a protein deacetylase implicated in cancer, by designing molecules that merge structural features from known inhibitors. mdpi.com In cancer research, thiazole derivatives have been synthesized and evaluated for their ability to suppress the growth of cancer cell lines, induce cell cycle arrest, and trigger apoptosis, providing chemical probes to investigate these critical metabolic pathways. mdpi.comresearchgate.net

| Compound Class | Target Enzyme/Process | Research Application |

| 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids | Metallo-β-lactamases (MBLs) | Development of antibiotic resistance breakers. nih.govresearchgate.net |

| Morpholine-derived thiazoles | Bovine Carbonic Anhydrase-II | Glaucoma research and inhibitor design. nih.gov |

| Urea-based thiazole derivatives | Sirtuin 2 (SIRT2) | Anticancer agent development. mdpi.com |

| 2-Hydrazinyl-thiazol-4(5H)-ones | Cancer Cell Proliferation | Investigation of apoptosis and cell cycle arrest. mdpi.comresearchgate.net |

This table is interactive. Click on the headers to sort.

Design and Synthesis of Novel Ligands for Biological Receptor Studies

The thiazole and thiazoline rings are considered important pharmacophores in drug design and are frequently incorporated into novel ligands for biological receptors. researchgate.net Researchers have developed modular methods to synthesize chiral thiazoline-containing ligands for use in asymmetric catalysis. rsc.orgresearchgate.net